Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a tert-butylphenoxyacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoylpiperazine Moiety: This involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Introduction of the Tert-Butylphenoxyacetamido Group: This step involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 4-tert-butylphenoxyacetic acid, which is then converted to its corresponding acyl chloride. The acyl chloride is then reacted with the amine group of 4-benzoylpiperazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The tert-butylphenoxyacetamido group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(1-PIPERAZINYL)BENZOATE: Similar in structure but lacks the tert-butylphenoxyacetamido group.
N-(4-(4-BENZOYLPIPERAZIN-1-YL)PHENYL)-2-(4-TERT-BUTYLPHENOXY)ACETAMIDE: Similar but with different functional groups.
Properties
Molecular Formula |
C32H37N3O5 |
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Molecular Weight |
543.7 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C32H37N3O5/c1-5-39-31(38)24-11-16-28(34-17-19-35(20-18-34)30(37)23-9-7-6-8-10-23)27(21-24)33-29(36)22-40-26-14-12-25(13-15-26)32(2,3)4/h6-16,21H,5,17-20,22H2,1-4H3,(H,33,36) |
InChI Key |
HLSBQUDRAVHEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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